N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide
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Overview
Description
N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a 4-chlorophenyl group, a dioxopyrrolidinyl moiety, and a methylbenzohydrazide structure
Mechanism of Action
Target of Action
It is known that many indole derivatives, which this compound may be related to, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, or prevent cancer cell proliferation .
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biochemical pathways, depending on their specific targets . These effects can lead to a variety of downstream effects, including the inhibition of disease progression or the alleviation of symptoms.
Result of Action
Based on the known effects of related compounds, it can be inferred that this compound may have a variety of effects at the molecular and cellular level, potentially leading to therapeutic benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of the 4-chlorophenyl intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with a suitable amine to form the 4-chlorophenyl intermediate.
Cyclization to form the dioxopyrrolidinyl moiety: The intermediate undergoes cyclization with a suitable reagent, such as succinic anhydride, to form the dioxopyrrolidinyl ring.
Hydrazide formation: The final step involves the reaction of the dioxopyrrolidinyl intermediate with 3-methylbenzohydrazide under appropriate conditions, such as reflux in an organic solvent like ethanol, to yield the target compound.
Industrial Production Methods
Industrial production of N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-benzohydrazide
- N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide
Uniqueness
N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide is unique due to the presence of the 3-methyl group on the benzohydrazide moiety, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-3-2-4-12(9-11)17(24)21-20-15-10-16(23)22(18(15)25)14-7-5-13(19)6-8-14/h2-9,15,20H,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMUVSDFMYHXIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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